molecular formula C10H15NO4 B558720 (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 51154-06-4

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Cat. No.: B558720
CAS No.: 51154-06-4
M. Wt: 213,23 g/mole
InChI Key: BMIGSRMSSCUMAZ-ZETCQYMHSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213,23 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Divergent and Solvent Dependent Reactions

Rossi et al. (2007) explored the solvent and temperature-dependent reactions of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with enamines, leading to the divergent synthesis of several compounds, including 1-amino-pyrroles. These findings highlight the reagent's versatility in organic synthesis, especially in the context of synthesizing pyrrole derivatives through [4+2] and [3+2] cycloaddition mechanisms Rossi et al., 2007.

Diastereoselectivity in Mukaiyama Crossed-Aldol-Type Reactions

Vallat et al. (2009) demonstrated the diastereoselective synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate using the Mukaiyama crossed-aldol-type reaction. This research provides valuable insights into controlling stereochemistry in the synthesis of complex organic molecules Vallat et al., 2009.

Tert-Butoxycarbonylation Reagent Development

Saito et al. (2006) introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for various substrates, including phenols and amines, showcasing an efficient strategy for the protection of functional groups in complex molecule synthesis Saito et al., 2006.

Regio-Selective Synthesis

Nguyen et al. (2009) reported a regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct selective substitutions, which is critical for the synthesis of selectively substituted pyrroles Nguyen et al., 2009.

Mechanism of Action

Target of Action

Boc-3,4-Dehydro-L-proline is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . It serves as an N-terminal protected amino acid, which means it prevents unwanted side reactions during peptide synthesis .

Mode of Action

The compound interacts with its targets by serving as an alternate substrate of the amino acid oxidase, NikD . This interaction allows it to participate in the synthesis of peptides containing 3,4-Dehydro-L-proline .

Biochemical Pathways

The primary biochemical pathway that Boc-3,4-Dehydro-L-proline is involved in is the peptide synthesis pathway . By serving as an alternate substrate for the amino acid oxidase NikD, it contributes to the formation of peptides containing 3,4-Dehydro-L-proline .

Pharmacokinetics

Given its use in peptide synthesis, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific context of the peptide synthesis process .

Result of Action

The primary result of Boc-3,4-Dehydro-L-proline’s action is the production of peptides containing 3,4-Dehydro-L-proline . These peptides could have a variety of biological effects, depending on their specific sequences and structures .

Action Environment

The action of Boc-3,4-Dehydro-L-proline is highly dependent on the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of Boc-3,4-Dehydro-L-proline .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGSRMSSCUMAZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350890
Record name Boc-3,4-Dehydro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51154-06-4
Record name Boc-3,4-Dehydro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Boc-3-4-dehydro-L-proline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the significance of Boc-3,4-Dehydro-L-proline in organic synthesis?

A: Boc-3,4-Dehydro-L-proline serves as a valuable building block in peptide and heterocyclic chemistry. Its unique structure, featuring a double bond within the pyrrolidine ring, allows for various chemical transformations. [, ] For instance, it serves as a crucial starting material for synthesizing unnatural amino acids like (2S,3R,4R)-4-chloro-3-hydroxyproline. [] This particular amino acid exhibits stability in mildly basic conditions, suggesting potential applications in peptide modifications or drug design where stability is crucial.

Q2: Are there any advancements in the synthesis of Boc-3,4-Dehydro-L-proline?

A: Yes, recent research highlights the development of a highly efficient flow reactor process for synthesizing the methyl ester derivative of Boc-3,4-Dehydro-L-proline, specifically N-Boc-3,4-dehydro-l-proline methyl ester. [] This flow reactor approach offers advantages over traditional batch synthesis, potentially leading to improved yields, reduced reaction times, and scalability for larger-scale production.

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